2-Ethylhexanoic acid;zirconium

Description

Contextualizing Zirconium Carboxylate Chemistry within Organometallic Research

Zirconium carboxylate chemistry is a vital subfield of organometallic research, primarily due to the strength and stability of the zirconium-oxygen bond. nih.gov This area has gained considerable attention with the development of metal-organic frameworks (MOFs), where zirconium-carboxylate clusters often serve as the secondary building units (SBUs). nih.govacs.orgnih.gov These SBUs are crucial in the design and synthesis of new MOFs. acs.org

A predominant and well-studied SBU in many zirconium-based MOFs is the hexanuclear oxo-cluster, [Zr₆(O)₄(OH)₄(OOC)₁₂]. nih.govacs.org The robustness of these frameworks is largely attributed to the strong Zr-O bonds. nih.gov Research into the clustering process has revealed the formation of various species, including hexa- and pentanuclear clusters, depending on reaction conditions such as pH. acs.orgnih.govacs.org For instance, studies using monocarboxylic acids like benzoic acid have been instrumental in understanding the initial stages of cluster formation, preventing polymerization and allowing for the isolation and characterization of these intermediate species. acs.orgacs.org

Beyond MOFs, organometallic Zr(IV) carboxylate complexes have been synthesized and characterized for their reactivity. mit.edu Studies have shown that six-coordinate zirconium carboxylate complexes tend to be electrophilic and that complexes with higher coordination numbers exhibit greater stability. mit.edu The synthesis of rare alkyl zirconium carboxylate complexes further expands the scope of their reactivity and potential applications in catalysis. mit.edu

Significance of 2-Ethylhexanoic Acid as a Ligand in Zirconium Complexation

2-Ethylhexanoic acid (2-EHA) is a carboxylic acid widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents. wikipedia.orgatamanchemicals.combisleyinternational.com This solubility is a key characteristic that makes Zirconium(IV) 2-ethylhexanoate (B8288628) a versatile precursor and catalyst in various organic media. americanelements.com

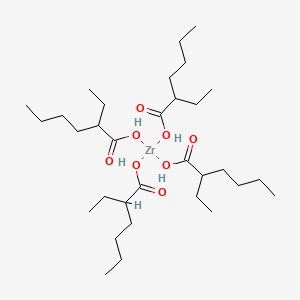

The structure of 2-EHA, a branched-chain C8 carboxylic acid, imparts specific properties to its metal complexes. wikipedia.orgbisleyinternational.com The resulting ethylhexanoate complexes are not simple ionic salts but are charge-neutral coordination complexes. wikipedia.orgatamanchemicals.com Their structures are often analogous to the corresponding metal acetates. atamanchemicals.com The complex formed with zirconium is typically Zirconium(IV) tetrakis(2-ethylhexanoate), indicating that four 2-ethylhexanoate ligands coordinate to a central zirconium(IV) ion. thermofisher.comcymitquimica.comthermofisher.com

The primary role of the 2-ethylhexanoate ligand is to provide a soluble, stable, and reactive source of zirconium for various chemical transformations. These complexes are used as catalysts in polymerization reactions and as "oil drying agents" in oxidation reactions. wikipedia.orgatamanchemicals.com For example, tin(II) ethylhexanoate is a known catalyst for polylactide synthesis, and cobalt(II) ethylhexanoate is used as a drier for alkyd resins, illustrating the broad utility of metal ethylhexanoates. wikipedia.org

Properties of 2-Ethylhexanoic Acid

| Property | Value |

|---|---|

| Chemical Formula | C₈H₁₆O₂ |

| Molar Mass | 144.214 g·mol⁻¹ |

| Appearance | Colorless viscous oil |

| Boiling Point | 228.1 °C |

| Density | 903 mg mL⁻¹ |

| Solubility | Immiscible in water, soluble in nonpolar organic solvents |

Data sourced from Wikipedia wikipedia.org

Historical Development and Emerging Research Trajectories of Zirconium(IV) 2-Ethylhexanoate

The development of Zirconium(IV) 2-ethylhexanoate is closely linked to its practical applications. It has been established as a key metal-organic precursor for the deposition of thin films containing zirconium. thermofisher.comcymitquimica.comscientificlabs.com This is particularly important in the electronics and energy sectors.

A significant research trajectory involves its use in creating zirconium oxide (ZrO₂) thin films and yttria-stabilized zirconia (YSZ) films through methods like solution deposition and chemical vapor deposition. thermofisher.comcymitquimica.comscientificlabs.com These YSZ films are critical components for solid oxide fuel cells (SOFCs). thermofisher.comcymitquimica.comscientificlabs.com The compound's solubility in organic solvents and its ability to decompose cleanly to form zirconium oxide upon heating make it an ideal precursor for these applications.

Another area of application and research is in catalysis. Zirconium(IV) 2-ethylhexanoate has been successfully used as a catalyst in the synthesis of alkyd resins from soybean oil and glycerin. researchgate.netresearchgate.net Research in this area focuses on developing more efficient and environmentally friendly polymerization processes. researchgate.net Its derivatives are also employed in producing corrosion inhibitors, lubricants, and PVC heat stabilizers. bisleyinternational.com

Emerging research continues to explore its potential in advanced materials synthesis. The ability to precisely control the formation of zirconium-based materials from a soluble precursor like Zirconium(IV) 2-ethylhexanoate remains a key driver for its investigation in nanotechnology and advanced coatings. bisleyinternational.com

Applications of Zirconium(IV) 2-Ethylhexanoate

| Application Area | Specific Use |

|---|---|

| Materials Science | Precursor for zirconium oxide (ZrO₂) and yttria-stabilized zirconia (YSZ) thin films. thermofisher.comcymitquimica.comscientificlabs.com |

| Energy | Component in the fabrication of solid oxide fuel cells (SOFCs). thermofisher.comcymitquimica.comscientificlabs.com |

| Catalysis | Catalyst for the synthesis of alkyd resins. researchgate.netresearchgate.net |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H64O8Zr |

|---|---|

Molecular Weight |

668.1 g/mol |

IUPAC Name |

2-ethylhexanoic acid;zirconium |

InChI |

InChI=1S/4C8H16O2.Zr/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

XVKFNYWCEGQKPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Zr] |

Origin of Product |

United States |

Synthetic Strategies and Precursor Chemistry of Zirconium 2 Ethylhexanoate

Methodologies for Zirconium 2-Ethylhexanoate (B8288628) Synthesis

The preparation of zirconium 2-ethylhexanoate can be accomplished through several established chemical pathways. The choice of method often depends on the desired purity, scale of production, and the cost and handling characteristics of the zirconium starting material. The most common strategies include metathesis, ligand exchange, double decomposition, and direct reaction with the free acid.

Metathesis, or salt exchange, is a widely employed method for synthesizing metal carboxylates. In this approach, a water-soluble zirconium salt, typically zirconium(IV) oxychloride (ZrOCl₂), is reacted with an alkali metal salt of 2-ethylhexanoic acid, most commonly sodium 2-ethylhexanoate. The reaction is typically performed in an aqueous medium or a mixed aqueous-organic solvent system.

The fundamental reaction is an ion exchange process: ZrOCl₂(aq) + 2 Na(O₂CCH(C₂H₅)C₄H₉)(aq) → ZrO(O₂CCH(C₂H₅)C₄H₉)₂(s) + 2 NaCl(aq)

The driving force for this reaction is the precipitation of the water-insoluble zirconium 2-ethylhexanoate product, which effectively removes it from the equilibrium and pushes the reaction to completion. The resulting product is then isolated via filtration, washed to remove the sodium chloride byproduct and any unreacted starting materials, and subsequently dried. The stoichiometry and pH of the reaction medium are critical parameters that must be controlled to prevent the formation of undesirable zirconium hydroxide (B78521) or other basic zirconium carboxylate species.

Ligand exchange provides an alternative route, particularly useful when non-aqueous conditions are preferred. This method starts with a pre-existing zirconium-organic complex, such as a zirconium(IV) alkoxide (e.g., zirconium(IV) n-propoxide, Zr(OPr)₄) or zirconium(IV) acetylacetonate (B107027) (Zr(acac)₄). These precursors are reacted with an excess of 2-ethylhexanoic acid.

The reaction with a zirconium alkoxide proceeds as follows: Zr(OPr)₄ + 4 HO₂CCH(C₂H₅)C₄H₉ → Zr(O₂CCH(C₂H₅)C₄H₉)₄ + 4 PrOH

In this process, the 2-ethylhexanoate ligand displaces the alkoxide or acetylacetonate ligands. The reaction is an equilibrium that can be driven to completion by removing the volatile byproduct (e.g., n-propanol) through distillation, often under reduced pressure or by using a solvent like toluene (B28343) that forms an azeotrope with the alcohol. This method offers excellent control over stoichiometry and yields a product with high purity, free from inorganic salt contaminants.

The double decomposition method is conceptually similar to the metathesis reaction described earlier and is often used interchangeably. It involves the reaction of two soluble compounds to form an insoluble product. A common industrial synthesis involves reacting an aqueous solution of zirconium(IV) oxychloride with sodium 2-ethylhexanoate.

The process is governed by the significant difference in solubility between the reactants and the product. Upon mixing the aqueous solutions of the precursors, the zirconium 2-ethylhexanoate product immediately precipitates. The efficiency of the reaction is high, but careful control of process parameters such as temperature, concentration, and rate of addition is necessary to control the particle size and morphology of the precipitate. The primary drawback is the generation of a significant volume of saline wastewater containing the sodium chloride byproduct, which requires treatment.

The most direct route to zirconium 2-ethylhexanoate involves the reaction of a zirconium salt directly with 2-ethylhexanoic acid. This can be performed with various zirconium sources, including inorganic salts like zirconium(IV) chloride (ZrCl₄) or basic precursors like zirconium(IV) hydroxide (Zr(OH)₄).

When using zirconium(IV) chloride, the reaction produces hydrogen chloride as a byproduct: ZrCl₄ + 4 HO₂CCH(C₂H₅)C₄H₉ → Zr(O₂CCH(C₂H₅)C₄H₉)₄ + 4 HCl(g)

This reaction is typically carried out in a non-protic organic solvent, and the gaseous HCl byproduct must be scrubbed or neutralized. An alternative, more environmentally benign approach uses freshly precipitated zirconium(IV) hydroxide: Zr(OH)₄ + 4 HO₂CCH(C₂H₅)C₄H₉ → Zr(O₂CCH(C₂H₅)C₄H₉)₄ + 4 H₂O

This acid-base neutralization reaction produces only water as a byproduct. The water is typically removed azeotropically with a solvent such as toluene to drive the reaction to completion. This method avoids the formation of corrosive HCl and inorganic salt waste.

Interactive Table 1: Comparison of Synthetic Methodologies for Zirconium 2-Ethylhexanoate Click on the headers to sort the data.

| Methodology | Zirconium Precursor | Carboxylate Source | Primary Byproduct | Key Conditions |

|---|---|---|---|---|

| Metathesis / Double Decomposition | Zirconium(IV) oxychloride | Sodium 2-ethylhexanoate | Sodium chloride (NaCl) | Aqueous solution; precipitation of product. |

| Ligand Exchange | Zirconium(IV) n-propoxide | 2-Ethylhexanoic acid | n-Propanol (PrOH) | Anhydrous organic solvent; byproduct removal by distillation. |

| Direct Reaction (Halide) | Zirconium(IV) chloride | 2-Ethylhexanoic acid | Hydrogen chloride (HCl) | Anhydrous organic solvent; requires scrubbing of corrosive gas. |

| Direct Reaction (Hydroxide) | Zirconium(IV) hydroxide | 2-Ethylhexanoic acid | Water (H₂O) | Organic solvent; azeotropic removal of water. |

Double Decomposition Routes to Zirconium 2-Ethylhexanoate

Derivatization and Functionalization of 2-Ethylhexanoate Zirconium Precursors

Zirconium 2-ethylhexanoate is not only a final product but also a versatile chemical precursor for creating more complex zirconium-containing materials and molecules. Its utility stems from the reactivity of the zirconium-oxygen bond and the thermal lability of the carboxylate ligands.

One primary application of zirconium 2-ethylhexanoate as a precursor is in Metal-Organic Decomposition (MOD) or sol-gel processes to fabricate high-purity zirconium dioxide (ZrO₂) thin films, fibers, or nanopowders. In these applications, a solution of zirconium 2-ethylhexanoate in an organic solvent is deposited onto a substrate or processed into a desired form. A subsequent thermal treatment (pyrolysis) in an oxidizing atmosphere decomposes the organic ligands, leaving behind a residue of pure zirconia. The bulky 2-ethylhexanoate group ensures good solubility in a wide range of nonpolar organic solvents, facilitating the preparation of homogeneous precursor solutions.

Furthermore, the 2-ethylhexanoate ligands on the zirconium center can be partially or fully substituted by other functional ligands. This allows for the synthesis of mixed-ligand zirconium complexes with tailored properties. For example, reacting zirconium 2-ethylhexanoate with chelating ligands like beta-diketones or amino alcohols can yield more stable complexes. This derivatization is crucial for modifying the reactivity and decomposition temperature of the precursor, which provides finer control over the formation of the final inorganic material. This chemical flexibility makes zirconium 2-ethylhexanoate a valuable intermediate in the design of advanced materials.

Green Chemistry Principles in Zirconium 2-Ethylhexanoate Synthesis

The growing emphasis on sustainable manufacturing has prompted an evaluation of synthetic routes for zirconium 2-ethylhexanoate through the lens of green chemistry. The goal is to minimize environmental impact by improving atom economy, reducing waste, using safer solvents, and lowering energy consumption.

The twelve principles of green chemistry can be applied to assess the various synthetic methods:

Atom Economy: The direct reaction of zirconium(IV) hydroxide with 2-ethylhexanoic acid exhibits the highest atom economy, as the only byproduct is water. In contrast, metathesis/double decomposition reactions have poor atom economy due to the formation of large quantities of inorganic salt byproduct (e.g., NaCl), which has little value and contributes to waste streams.

Waste Prevention: The direct reaction with zirconium(IV) hydroxide is superior in waste prevention. Ligand exchange methods are also favorable if the alcohol byproduct can be recovered and recycled. Metathesis routes are the least desirable from this perspective due to the generation of saline wastewater.

Use of Safer Solvents and Auxiliaries: Traditional methods often use volatile organic compounds (VOCs) like toluene or xylene. Green approaches seek to replace these with safer alternatives or to develop solvent-free reaction conditions. For example, mechanochemical synthesis, where reactants are ground together in a ball mill, can sometimes proceed without any solvent, significantly reducing environmental impact.

Energy Efficiency: Reactions that can be conducted at ambient temperature and pressure are preferable to those requiring significant heating or distillation (e.g., for azeotropic removal of byproducts). Research into more active catalysts or microwave-assisted synthesis aims to reduce the energy footprint of production.

By systematically analyzing each synthetic pathway, it is possible to identify greener alternatives. The direct neutralization of zirconium hydroxide with the free acid represents a significant improvement over traditional metathesis routes, aligning well with the principles of high atom economy and waste prevention.

Interactive Table 2: Green Chemistry Assessment of Synthesis Routes Click on the headers to sort the data.

| Synthetic Method | Atom Economy | Waste Generation Profile | Energy Input | Overall Greenness Score |

|---|---|---|---|---|

| Metathesis / Double Decomposition | Low | High (Saline wastewater) | Low-Moderate | Poor |

| Ligand Exchange | Moderate | Low (Recyclable alcohol) | High (Distillation) | Fair |

| Direct Reaction (Halide) | Moderate | Moderate (Corrosive HCl gas) | Moderate | Poor-Fair |

| Direct Reaction (Hydroxide) | High | Very Low (Water only) | High (Azeotropic distillation) | Good |

Coordination Chemistry and Structural Analysis of Zirconium 2 Ethylhexanoate Complexes

Ligand Coordination Modes of 2-Ethylhexanoate (B8288628) to Zirconium Centers

The carboxylate group of the 2-ethylhexanoate ligand typically coordinates to the zirconium(IV) center in a bidentate fashion. researchgate.netresearchgate.net This means that both oxygen atoms of the carboxylate group bond to the same zirconium atom, forming a chelate ring. This bidentate chelation contributes to the stability of the complexes. In some structures, the coordination around the Zr⁴⁺ center, involving four bidentate 2-ethylhexanoate ligands, results in an eight-coordinate complex with a distorted square antiprismatic geometry. smolecule.com The branched alkyl chains of the 2-ethylhexanoate ligands provide steric bulk, which helps to stabilize the complex in solution by minimizing intermolecular interactions. smolecule.com

In addition to chelating to a single metal center, the 2-ethylhexanoate ligand can also act as a bridging ligand, connecting two or more zirconium atoms. This bridging is a key factor in the formation of polynuclear and cluster structures. researchgate.netrsc.orgresearchgate.net The carboxylate group can bridge two zirconium centers in a syn-syn conformation. mdpi.comresearchgate.net This bridging mode is fundamental to the assembly of larger zirconium-oxo/hydroxo carboxylate clusters. researchgate.netrsc.orgresearchgate.net

Bidentate Coordination Geometries of Carboxylate Ligands

Formation of Polynuclear and Cluster Zirconium-2-Ethylhexanoate Species

The reaction of zirconium precursors with 2-ethylhexanoic acid, often in the presence of water (either added or formed in situ), leads to the formation of polynuclear oxo/hydroxo clusters. researchgate.netmdpi.comnih.gov These clusters are characterized by a core of zirconium atoms bridged by oxo (O²⁻) and/or hydroxo (OH⁻) groups, with the 2-ethylhexanoate ligands located on the periphery. nih.govnih.gov

Among the most common and stable structures are the hexanuclear zirconium-oxo/hydroxo carboxylate clusters. researchgate.netrsc.orgresearchgate.netmdpi.comnih.govnih.govresearchgate.net These clusters typically possess a central [Zr₆(μ₃-O)₄(μ₃-OH)₄]¹²⁺ core, where six zirconium atoms form an octahedron. rsc.orgresearchgate.net The faces of this octahedron are capped by μ₃-oxo and μ₃-hydroxo groups. rsc.orgresearchgate.net The positive charge of this core is balanced by the coordination of carboxylate ligands.

In the well-characterized [Zr₆(O)₄(OH)₄(OOCR)₁₂] cluster, twelve carboxylate ligands saturate the coordination sphere of the zirconium core. nih.govsciforum.net However, under certain conditions, particularly acidic ones, carboxylate-unsaturated species such as [Zr₆(O)₄(OH)₄(OOCR)₈(H₂O)₈]⁴⁺ can be isolated. nih.govsciforum.netacs.org In these unsaturated clusters, water molecules occupy the vacant coordination sites. nih.govacs.org The arrangement of the eight carboxylate ligands can vary, leading to different symmetries, such as square planar or tetrahedral arrangements of the vacant sites. nih.govsciforum.net The formation of these hexanuclear clusters is a common feature in the chemistry of zirconium carboxylates and they often serve as secondary building units (SBUs) in the construction of metal-organic frameworks (MOFs). nih.govresearchgate.net

Recent research has revealed the existence of unprecedented pentanuclear zirconium-oxo/hydroxo carboxylate clusters. nih.govsciforum.netacs.org These species, with the general formula [Zr₅(μ₃-O)₂(μ₃-OH)₆(OOCR)₄(H₂O)₁₁(ROH)]⁶⁺, represent a new core nuclearity in zirconium cluster chemistry. nih.govsciforum.net The formation of these pentanuclear entities is favored under specific acidic conditions and they can be seen as intermediates in the formation of the more common hexanuclear clusters. nih.gov The transition from a tetrameric zirconium species, [Zr₄(OH)₈(solv)₁₆]⁸⁺, in the presence of carboxylic acids can lead to these pentanuclear structures. nih.govacs.org Upon basification, these pentanuclear clusters can evolve into hexanuclear species by incorporating a sixth zirconium atom. nih.gov

Hexanuclear Zirconium-Oxo/Hydroxo Carboxylate Clusters

Advanced Spectroscopic and Diffractional Characterization Techniques

A variety of advanced analytical techniques are employed to elucidate the complex structures of zirconium 2-ethylhexanoate complexes.

| Technique | Application and Findings | References |

| Single-Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, and overall molecular geometry. It has been crucial in identifying the octahedral geometry of hexanuclear clusters and the novel structures of pentanuclear species. It confirms the coordination modes of the carboxylate ligands (bidentate, bridging) and the nature of the oxo/hydroxo core. | ontosight.ai, nih.gov, researchgate.net, mdpi.com, acs.org |

| Infrared (IR) Spectroscopy | Used to identify the coordination mode of the carboxylate groups. The frequency difference between the asymmetric and symmetric stretching vibrations of the COO⁻ group can help distinguish between monodentate, bidentate chelating, and bridging coordination modes. It is also used to detect the presence of Zr-O and Zr-O-Zr bonds in the oxo clusters. | ontosight.ai, nih.gov, researchgate.net, ugent.be, mdpi.com, researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are used to characterize the organic ligands and can provide insights into the symmetry of the cluster in solution. The ¹³C NMR chemical shift of the carbonyl carbon is particularly sensitive to the coordination mode of the carboxylate, allowing for the differentiation between chelating and bridging modes. | ontosight.ai, ugent.be, researchgate.net, researchgate.net, researchgate.net |

| Mass Spectrometry (MS) | Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying the various polynuclear species present in solution. It has been instrumental in detecting the existence of both hexanuclear and pentanuclear clusters and in studying the equilibria between them under different pH conditions. | ontosight.ai, nih.gov |

| Extended X-ray Absorption Fine Structure (EXAFS) | This technique provides information about the local coordination environment of the zirconium atoms, including coordination numbers and interatomic distances, both in solid state and in solution. It has been used to confirm the persistence of the hexanuclear cluster structure in solution. | nih.gov, researchgate.net |

| Thermogravimetric Analysis (TGA) | TGA is used to study the thermal stability of the zirconium carboxylate complexes and to determine their decomposition pathways. | researchgate.net, acs.org, researchgate.net |

Reaction Mechanisms and Catalytic Pathways of Zirconium 2 Ethylhexanoate

Mechanistic Studies of Zirconium-Catalyzed Polymerization Reactions

Zirconium-based catalysts, including zirconium 2-ethylhexanoate (B8288628) and its derivatives, are instrumental in the synthesis of a range of polymers. The primary mechanism in many of these reactions is the coordination-insertion pathway. nih.govijcrt.org In this process, the monomer coordinates to the zirconium metal center, followed by its insertion into a metal-ligand bond, leading to chain growth. ijcrt.org

The ring-opening polymerization (ROP) of lactides to produce poly(lactic acid) (PLA) is a commercially significant process where zirconium catalysts have shown great promise as alternatives to commonly used tin-based catalysts like tin(II) bis(2-ethylhexanoate). nih.govacs.org Zirconium-based systems offer high activity, control, and compatibility with industrial processes. nih.govacs.org The polymerization typically proceeds via a coordination-insertion mechanism, although an activated monomer pathway has also been reported. nih.gov

The active species in zirconium-catalyzed ROP is often a zirconium alkoxide, which can be formed in situ. For instance, zirconium complexes with amine tris(phenolate) ligands have been shown to be highly active. nih.govacs.org Spectroscopic and crystallographic studies have revealed that the geometry around the metal center, which can be mononuclear or form bridged dinuclear complexes, is influenced by the substituents on the ligands. acs.org These structural variations play a crucial role in the catalytic activity and stereoselectivity of the polymerization. acs.org In some systems, a zwitterionic zirconium amine tris(phenolate) complex has been identified as a highly active precatalyst for the ROP of lactide under solvent-free conditions. acs.org The zirconium center acts as a Lewis acid, coordinating to the carbonyl oxygen of the lactide monomer, thereby activating it for nucleophilic attack by the growing polymer chain. d-nb.info While many zirconium catalysts are highly active, controlling the tacticity and molecular weight distribution of the resulting polymer can sometimes be challenging. hw.ac.uk

It is important to note that while zirconium 2-ethylhexanoate itself can initiate polymerization, often more complex zirconium species with tailored ligands are employed to achieve higher activity and better control over the polymer properties. nih.govacs.orghw.ac.uk These ligands can influence the stereoselectivity of the polymerization, leading to different polymer microstructures (e.g., heterotactic PLA). researchgate.net

Kinetic studies of lactide polymerization using zirconium-based catalysts have demonstrated their high efficiency. For example, a zirconium amine tris(phenolate) system exhibited catalyst turnover frequencies of at least 56,000 h⁻¹ in laboratory-scale polymerizations. nih.gov The polymerization of racemic d,l-lactide has been observed to be faster than that of l-lactide under certain conditions. acs.org

The thermodynamics of lactide polymerization have also been investigated. The enthalpy of polymerization for D,L-lactide using zirconium acetylacetonate (B107027) as an initiator was measured to be approximately -17.8 ± 1.4 kJ mol⁻¹. d-nb.inforesearchgate.net The activation energy for this polymerization was determined to be 44.51 ± 5.35 kJ mol⁻¹, with a polymerization entropy of -25.14 J mol⁻¹ K⁻¹. researchgate.net These thermodynamic parameters are crucial for understanding the feasibility and equilibrium of the polymerization reaction.

Table 1: Kinetic and Thermodynamic Data for Zirconium-Catalyzed Lactide Polymerization

| Parameter | Value | Catalyst System | Monomer | Reference |

| Turnover Frequency | ≥ 56,000 h⁻¹ | Zirconium amine tris(phenolate) | rac-lactide | nih.gov |

| Enthalpy of Polymerization (ΔH) | -17.8 ± 1.4 kJ mol⁻¹ | Zirconium acetylacetonate | D,L-lactide | d-nb.inforesearchgate.net |

| Activation Energy (Ea) | 44.51 ± 5.35 kJ mol⁻¹ | Zirconium acetylacetonate | D,L-lactide | researchgate.net |

| Entropy of Polymerization (ΔS) | -25.14 J mol⁻¹ K⁻¹ | Zirconium acetylacetonate | D,L-lactide | researchgate.net |

Zirconium 2-ethylhexanoate and related compounds are effective catalysts in the production of polyesters and polyurethanes. tib-chemicals.comchemicalland21.com In polyester (B1180765) synthesis, they promote esterification and polycondensation reactions. tib-chemicals.com For polyurethanes, zirconium compounds can be used as catalysts, often in conjunction with other metal carboxylates and amines, to accelerate the reaction between isocyanates and polyols. tib-chemicals.com The catalytic activity in these reactions is attributed to the ability of the zirconium center to coordinate with the reactants, facilitating the formation of the ester or urethane (B1682113) linkages.

In the synthesis of alkyd resins, zirconium 2-ethylhexanoate (often referred to as zirconium octoate) plays a key role, particularly in the alcoholysis step. tsijournals.comtsijournals.com This process involves the transesterification of a triglyceride (like soybean oil) with a polyol (such as glycerin) to form monoglycerides (B3428702). tsijournals.comtsijournals.com Zirconium 2-ethylhexanoate can act as a base-catalyzed transesterification catalyst at high temperatures (290-300°C). tsijournals.comtsijournals.com A significant advantage of using this catalyst is that it can prevent the oxidation of the oil at these elevated temperatures, even in the absence of an inert nitrogen atmosphere. tsijournals.comtsijournals.com The resulting monoglycerides then undergo polycondensation with a dicarboxylic acid or anhydride (B1165640) (e.g., phthalic anhydride) to form the final alkyd resin. tsijournals.comtsijournals.com The zirconium catalyst facilitates the esterification reactions that build the polyester backbone of the resin.

Active Species Identification and Role of Zirconium Centers

Catalysis in Polyester and Polyurethane Production

Zirconium 2-Ethylhexanoate in Organic Synthesis Methodologies

Beyond polymerization, zirconium 2-ethylhexanoate and related zirconium compounds are utilized as catalysts in a variety of organic synthesis reactions. smolecule.comamericanelements.com The Lewis acidic nature of the zirconium center is key to its catalytic activity in these transformations.

Zirconium compounds, in general, can catalyze reactions such as:

Friedel-Crafts reactions: The Lewis acidic zirconium center can activate substrates for electrophilic aromatic substitution.

Diels-Alder reactions: Zirconium catalysts can promote cycloaddition reactions.

Intramolecular cyclization reactions: They can facilitate the formation of cyclic compounds.

Oxidation and Hydrogenation: Zirconium ethylhexanoates are used in various catalysts for oxidation and hydrogenation processes. americanelements.com

The coordination of zirconium 2-ethylhexanoate with different ligands can modify its reactivity and selectivity, allowing for the synthesis of tailored organozirconium complexes for specific applications in organic synthesis. smolecule.com

Role in Cross-Coupling Reactions

Organozirconium reagents are valuable intermediates in the formation of carbon-carbon bonds through cross-coupling reactions. thieme-connect.com While zirconium 2-ethylhexanoate may not always be the direct catalyst, its chemistry is foundational to understanding the behavior of zirconium in these transformations. The key step often involves the formation of an organozirconocene species, which can then participate in coupling. thieme-connect.com

A common pathway involves the transmetallation of an organozirconium compound to a more reactive metal catalyst, such as palladium or nickel. researchgate.netnih.gov For instance, arylzirconium species can be generated in situ and coupled with aryl or heteroaromatic halides. nih.gov Mechanistic studies suggest a process where a palladium(0) catalyst undergoes oxidative addition to an aryl halide. The resulting arylpalladium(II) intermediate then engages in a redox-transmetallation with a zirconium species to form an arylzirconium intermediate, which subsequently participates in the bond-forming reductive elimination step. nih.gov

Organozirconocenes, which can be formed from alkenes and alkynes, are particularly useful in these coupling reactions. researchgate.net These versatile organometallic reagents can undergo cross-coupling, as well as conjugate additions and halogenations, showcasing the broad utility of zirconium-mediated C-C bond formation.

Hydrozirconation and Alkylzirconocene Transformations

Hydrozirconation is a fundamental process in organozirconium chemistry, most famously achieved using zirconocene (B1252598) hydrochloride, (C₅H₅)₂ZrHCl, also known as Schwartz's reagent. researchgate.netwikipedia.org This reaction involves the syn-addition of the zirconium-hydride bond across an alkene or alkyne. wikipedia.org This process is highly valuable as it converts readily available unsaturated hydrocarbons into stable, yet reactive, organometallic intermediates known as alkylzirconocenes. thieme-connect.comresearchgate.net These intermediates are compatible with a wide array of functional groups, including esters, nitriles, and halides, which allows for their use in complex molecular syntheses. researchgate.netnih.gov

Once formed, alkylzirconocenes can undergo a variety of synthetic transformations. A significant reaction is the insertion of carbon monoxide (CO) into the carbon-zirconium bond. wikipedia.org This carbonylation process generates acylzirconium complexes, which function as synthetically useful acyl anion equivalents. These acylzirconium species can then be used to form other carbonyl compounds, such as aldehydes and esters, upon reaction with appropriate electrophiles. wikipedia.org

Furthermore, the alkylzirconocene intermediates can be subjected to transmetallation with other metals like copper, zinc, or palladium, which opens up pathways to a broader range of cross-coupling reactions. researchgate.net The hydrozirconation of alkenes followed by rearrangement typically leads to the formation of terminal alkylzirconium species, which influences the structure of the final products. wikipedia.org

Esterification Reactions Catalyzed by Zirconium Species

Zirconium compounds, including zirconium 2-ethylhexanoate, are recognized as effective catalysts for esterification and transesterification reactions. nih.govresearchgate.net They function as Lewis acids, activating the carboxylic acid for nucleophilic attack by an alcohol. Zirconium-based catalysts are noted for their high activity, low toxicity, and stability, making them a "green" alternative to other catalysts. researchgate.net

Research has demonstrated that various zirconium species can catalyze the esterification of different carboxylic acids with a range of alcohols. For example, zirconium oxide has been used to catalyze the synthesis of 2-ethylhexyl 2-ethylhexanoate from 2-ethylhexanoic acid and 2-ethyl-1-hexanol. Studies in supercritical carbon dioxide showed high selectivity for the ester product. researchgate.net The performance of such catalytic systems is highly dependent on reaction conditions, as detailed in the table below.

| Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Ester (%) |

|---|---|---|---|

| 100 | 150 | 25 | 100 |

| 120 | 150 | 35 | 100 |

| 140 | 150 | 40 | 100 |

| 120 | 200 | 30 | 100 |

| 120 | 250 | 28 | 100 |

More complex zirconium structures, such as zirconium oxo clusters, have shown superior catalytic activity compared to zirconium metal-organic frameworks (MOFs) like UiO-66 and ZrO₂ nanocrystals, especially for bulky substrates where diffusion limitations in MOFs become significant. nih.gov These clusters provide almost quantitative conversion for the esterification of oleic acid, demonstrating their high surface-to-volume ratio and lack of mass transfer limitations. nih.gov

In the field of polymer chemistry, zirconium-based catalysts are emerging as potent alternatives to traditional tin-based systems. A zirconium amine tris(phenolate) complex has been successfully used for the bulk ring-opening polymerization of lactide to produce poly(lactic acid) (PLA), a biodegradable polyester. acs.org This catalyst system demonstrates activity comparable to the industrial benchmark, tin(II) bis(2-ethylhexanoate), even at very low catalyst loadings. acs.org

| Catalyst System | Metal Concentration (ppm by weight) | Turnover Number (TON) | Key Advantage |

|---|---|---|---|

| Zirconium amine tris(phenolate) | 8–12 | ≥ 60,000 | High activity, robust, compatible with industrial processes |

| Tin(II) bis(2-ethylhexanoate) | Benchmark | Benchmark | Inexpensive, high activity, minimal epimerization |

Zirconium 2-Ethylhexanoate as a Catalyst in Oxidation Processes

Zirconium 2-ethylhexanoate and related zirconium compounds are utilized as catalysts in various oxidation reactions. americanelements.com They are known to function as powerful oxidation catalysts, often employed as "driers" in paints and coatings, where they accelerate the oxidative cross-linking of resins. The hydrocarbon portion of the molecule facilitates oxygen uptake from the air, while the zirconium metal center acts as the catalyst to speed up the oxidative coating process.

In synthetic organic chemistry, zirconium complexes catalyze specific oxidation reactions. A notable example is the enantioselective α-hydroxylation of β-keto esters, which is catalyzed by modified Salen-Zirconium(IV) complexes. americanelements.com This transformation allows for the stereocontrolled introduction of a hydroxyl group adjacent to a carbonyl functionality, a valuable step in the synthesis of complex molecules. The coordination chemistry of zirconium allows it to form complexes with various ligands, which can modify its reactivity and selectivity in such catalytic oxidation processes. smolecule.com

Zirconium 2 Ethylhexanoate As a Precursor for Advanced Materials

Utilization in Solution Deposition and Chemical Vapor Deposition

Zirconium 2-ethylhexanoate (B8288628) is widely employed as a metal-organic precursor for both solution deposition and chemical vapor deposition (CVD) methods. chemicalbook.comscientificlabs.co.ukfishersci.defishersci.no These techniques leverage the compound's favorable chemical properties to create thin films containing zirconium with controlled thickness and composition. made-in-china.comfishersci.at Its role is particularly prominent in the electronics and energy sectors, for applications such as semiconductor devices and solid oxide fuel cells. smolecule.comfishersci.de

The synthesis of zirconium oxide (ZrO₂) thin films is a primary application of zirconium 2-ethylhexanoate. chemicalbook.comthermofisher.com In processes like combustion chemical vapor deposition (CVD), a solution containing zirconium 2-ethylhexanoate dissolved in a solvent that also acts as a fuel (e.g., toluene) is combusted, leading to the deposition of a ZrO₂ film onto a substrate. doi.org This method allows for the formation of crystalline zirconia phases at specific temperatures.

Another common approach is the sol-gel technique, a solution-based method where the precursor is hydrolyzed and condensed to form a gel, which is then heat-treated to yield the final oxide film. For instance, niobium-doped zirconium oxide (NZO) thin films have been fabricated using a sol-gel process with zirconium acetylacetonate (B107027) and niobium 2-ethylhexanoate as starting materials. koreascience.kr The resulting films can exhibit a high dielectric constant, making them suitable for applications in microelectronics. koreascience.kr

Table 1: Deposition Parameters for Zirconium-Based Thin Films

| Film Type | Deposition Method | Precursors | Substrate | Deposition/Annealing Temperature | Key Finding | Source(s) |

|---|---|---|---|---|---|---|

| Yttria-Stabilized Zirconia (YSZ) | Combustion CVD | Zirconium 2-ethylhexanoate, Yttrium 2-ethylhexanoate | a-plane Al₂O₃ | 1550 °C | Produced YSZ films with significant surface roughness at 0.005 M cation molarity. | doi.org |

| Niobium-doped Zirconium Oxide (NZO) | Sol-gel | Zirconium acetylacetonate, Niobium 2-ethylhexanoate | Silicon | 800 °C (Annealing) | Achieved a high relative dielectric constant of ~40 with 30 mol% Nb doping. | koreascience.kr |

| Yttria-Stabilized Zirconia (YSZ) | Combustion Chemical Vapour Deposition | Zirconium(IV) 2-ethylhexanoate, Yttrium(III) 2-ethylhexanoate | Quartz | 900 - 1100 °C | Formed cubic fluorite structures of YSZ at 8 and 12% yttria addition. | researchgate.net |

Zirconium 2-ethylhexanoate is a key precursor for developing yttria-stabilized zirconia (YSZ) films, which are critical components in solid oxide fuel cells (SOFCs) due to their high ionic conductivity. chemicalbook.comfishersci.defishersci.no Techniques such as combustion chemical vapor deposition (CCVD) and metal-organic deposition (MOD) are used for this purpose. doi.orgresearchgate.netresearchgate.net

In a typical CCVD process, zirconium 2-ethylhexanoate is mixed with a corresponding yttrium precursor, such as yttrium(III) 2-ethylhexanoate, in a specific molar ratio. doi.orgresearchgate.net This solution is then atomized into a flame where it combusts, and the resulting oxide material is deposited as a thin film onto a heated substrate. researchgate.net Research has shown that thin films of YSZ can be synthesized on quartz substrates in a temperature range of 900–1100°C using this method. researchgate.net The resulting crystal structure of the zirconia is dependent on the yttria doping level; for example, pure zirconia forms a monoclinic structure, while doping with 8% and 12% yttria results in the desired cubic fluorite structure. researchgate.net

Spin coating is another solution-based method used for YSZ film development. In one study, immiscible solutions of zirconium(IV) 2-ethylhexanoate and yttrium(III) nitrate (B79036) were used for spin coating, which allowed for the creation of films with nanostructures of varying sizes and densities by altering the component ratio and spinning speed.

Zirconium Oxide Thin Film Formation

Synthesis of Nanostructured Zirconia-Based Materials

Beyond thin films, zirconium 2-ethylhexanoate is a valuable precursor for creating nanostructured zirconia-based materials, including nanoparticles and nanopowders. smolecule.comnih.gov These materials are of interest for their unique properties conferred by their high surface-area-to-volume ratio, finding use in catalysis, biomedical coatings, and as raw materials for advanced ceramics. smolecule.comnih.gov

Flame spray pyrolysis (FSP) is a versatile and scalable technique for the rapid, single-step synthesis of mixed-oxide nanoparticles. ethz.chencyclopedia.pub In this process, a liquid precursor solution is sprayed into a high-temperature flame, where the solvent burns and the precursor decomposes, nucleates, and grows into nanoparticles. researchgate.net

Zirconium 2-ethylhexanoate is an effective precursor for FSP. researchgate.net Studies have demonstrated the synthesis of yttria-stabilized zirconia (YSZ) nanoparticles where homogeneous composition and morphology were achieved. ethz.chethz.ch Interestingly, high-quality YSZ nanoparticles can be produced using either a combination of organometallic zirconium and yttrium precursors or by using 2-ethylhexanoic acid as a solvent for less expensive precursors like zirconium carbonate and yttrium nitrate. ethz.chethz.ch The use of toluene (B28343) solutions of 2-ethylhexanoate has also been noted for producing good quality YSZ coatings via FSP. google.com The high-temperature particle residence time (HTPRT) has been identified as a critical design parameter in FSP, controlling the particle size, morphology, and crystallinity, which allows for the scaling of nanoparticle production. researchgate.net

Table 2: Flame Spray Pyrolysis (FSP) for Zirconia Nanoparticle Synthesis

| Product | Precursor/Solvent System | Key Process Feature | Outcome | Source(s) |

|---|---|---|---|---|

| YSZ Nanoparticles | Organometallic Zr & Y precursors OR Zirconium carbonate & Yttrium nitrate in 2-ethylhexanoic acid | Use of 2-ethylhexanoic acid as solvent for inexpensive precursors | Homogeneous YSZ nanoparticles | ethz.ch, ethz.ch |

| ZrO₂ Nanoparticles | Zirconium 2-ethylhexanoate (1 mol/L solution) | Scale-up from ~100 to 500 g/h by keeping High-Temperature Particle Residence Time (HTPRT) constant | Consistent product particle properties during scale-up | researchgate.net |

| YSZ Coatings | 2-ethylhexanoate in toluene | Liquid feed FSP | Production of good quality coatings | google.com |

Zirconia powders can be prepared at relatively low temperatures (below 450°C) using single-source zirconium carboxylate precursors, including zirconium 2-ethylhexanoate. researchgate.netresearchgate.net This approach is advantageous as it can lead to materials with high surface areas. The thermal decomposition of these carboxylate complexes is a key step in forming the zirconium oxide material.

A study systematically varied the organic (R) groups of the carboxylate precursors and investigated their decomposition. researchgate.net Thermal gravimetric analysis (TGA) showed the decomposition profile for zirconium 2-ethylhexanoate (referred to as Zr-7 in the study). researchgate.net The specific surface area of the resulting zirconia powder was found to be dependent on the calcination temperature. For zirconium 2-ethylhexanoate, the surface area changes significantly as the temperature is increased, a critical factor for applications like catalysis. researchgate.net

Table 3: Surface Area of Zirconia from Zirconium 2-Ethylhexanoate vs. Calcination Temperature

| Calcination Temperature (°C) | Specific Surface Area (m²/g) |

|---|---|

| ~400 | > 120 |

| ~500 | ~ 90 |

| ~600 | < 40 |

| ~700 | < 20 |

Data is estimated from graphical representations in the cited source. researchgate.net

Flame Spray Pyrolysis for Mixed Oxide Nanoparticle Synthesis

Integration into Hybrid Material Systems

Zirconium 2-ethylhexanoate and related compounds are being integrated into hybrid material systems, where inorganic zirconium-based components are combined with organic or biological polymers to create advanced composites with tailored properties.

One notable example is in the development of materials for biomedical applications. Research has been conducted on creating bone-like zirconium oxide nanoceramic modified chitosan-based porous nanocomposites. americanelements.com In such systems, the zirconium precursor is used to generate the nanoceramic phase within the biopolymer matrix (chitosan), aiming to create materials with enhanced mechanical properties and biocompatibility for tissue engineering.

In the field of biodegradable polymers, zirconium-based catalyst systems are being developed as an alternative to traditional tin-based catalysts for the production of poly(lactic acid) (PLA). nih.govacs.org A system combining a zirconium precursor with an amine tris(phenolate) ligand has shown high activity and control in the ring-opening polymerization of lactide, the monomer for PLA. nih.gov This demonstrates the integration of a zirconium complex into a polymerization system to create a widely used bioplastic, highlighting its role in producing advanced, sustainable materials. acs.org

Computational and Theoretical Insights into 2 Ethylhexanoic Acid;zirconium Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometric and electronic properties of zirconium-carboxylate complexes with high accuracy.

Research using DFT calculations on zirconium carboxylates, including 2-ethylhexanoate (B8288628), has indicated that the carboxylate ligands may coordinate to the zirconium center in a cis bidentate configuration. researchgate.net For interactions with zirconium oxide surfaces, periodic DFT calculations have been performed to model the adsorption of carboxylic acids. For instance, the dissociative adsorption of propanoic acid on monoclinic zirconia (m-ZrO₂) was found to have a significant adsorption energy of -1.43 eV, indicating a strong interaction. researchgate.net

DFT is particularly effective in determining precise structural parameters. In studies of zirconium-based metal-organic frameworks (MOFs) like UiO-66, which feature zirconium-oxo clusters linked by carboxylate groups, DFT has been used to optimize atomic positions and calculate bond lengths. rsc.org These calculations revealed distinct bond lengths for oxygen atoms in different chemical environments within the zirconium cluster, which were consistent with experimental X-ray diffraction data. rsc.org

| Bond Type | Calculated Bond Length (Å) | Reference |

|---|---|---|

| Zr–O²⁻ | 2.066 | rsc.org |

| Zr–OH⁻ | 2.265 | rsc.org |

Beyond structural optimization, DFT is used to probe the electronic properties of these systems. Calculations of Nuclear Quadrupole Resonance (NQR) parameters, such as the quadrupolar coupling constant (CQ) and asymmetry parameter (ηQ), provide detailed information about the local electronic environment and symmetry around the zirconium nucleus. rsc.org For the UiO-66 framework, DFT calculations yielded NQR parameters that were in good agreement with experimental solid-state NMR findings, confirming a distorted local environment for the zirconium atoms. rsc.org

Molecular Dynamics Simulations of Zirconium-Carboxylate Interactions

While DFT provides insights into static, optimized structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of zirconium-carboxylate systems over time, explicitly accounting for temperature and solvent effects.

MD simulations have been crucial in refining the understanding of zirconium coordination chemistry. In one study, a DFT-optimized structure of a Zr⁴⁺ ion chelated by three hydroxamate groups was shown to be unstable in MD simulations that included explicit water molecules. nih.govchemrxiv.org Free energy calculations based on the MD trajectories revealed that the most stable configuration involved coordination with fewer oxygen atoms from the chelator than predicted by the static DFT model. nih.govchemrxiv.org This highlights the importance of dynamic solvent interactions in determining the true coordination environment of the zirconium ion.

Simulations of zirconium-based MOFs have also provided insights into the interactions between the framework and solvent molecules. MD simulations of a defective UiO-66 model showed the dynamic exchange of N,N-Dimethylformamide (DMF) solvent molecules at vacant zirconium coordination sites, suggesting a relatively weak interaction. acs.org These simulations can also provide quantitative data on intermolecular distances.

| System | Interaction | Distance (Å) from MD | Note | Reference |

|---|---|---|---|---|

| Zr-UiO-66 | Water Oxygen – Zr | 2.57 - 2.68 | Comparable with DFT results | acs.org |

| PCN-222 (Zr-MOF) | Water Oxygen – Zr | 2.48 - 2.49 | Comparable with DFT results | acs.org |

These findings demonstrate that MD simulations are essential for capturing the dynamic nature of ligand binding and solvent interactions, providing a more complete picture of the behavior of zirconium-carboxylate systems in realistic environments.

Mechanistic Modeling of Zirconium 2-Ethylhexanoate Catalysis

Computational modeling is instrumental in elucidating the mechanisms by which zirconium 2-ethylhexanoate and related compounds catalyze chemical reactions. By mapping out reaction pathways and energy profiles, these models can explain catalyst activity and selectivity.

A significant application of zirconium carboxylates is in polymerization. In the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), zirconium-based catalysts have emerged as a highly active alternative to traditional tin-based systems. nih.govacs.org Mechanistic studies, often combining experimental kinetics with theoretical modeling, point to two general pathways for metal-catalyzed ROP: the Activated Monomer (Lewis acid-catalyzed) mechanism and the Coordination–Insertion mechanism. nih.govacs.org

In urethane (B1682113) catalysis, studies suggest that certain zirconium compounds, likely including the 2-ethylhexanoate salt, operate via an insertion mechanism . turkchem.net In this proposed pathway, the zirconium catalyst first associates with the polyol to form a zirconium-alcoholate intermediate. This intermediate then reacts with the isocyanate to generate the urethane linkage. turkchem.net

Zirconium 2-ethylhexanoate (often referred to as zirconium octoate) is also used in the oxidative oligomerization of olefins. The reaction mechanism in this context has been proposed to be similar to that of free-radical autoxidation. bcrec.id

| Catalytic Reaction | Proposed Mechanism | Modeling Approach | Reference |

|---|---|---|---|

| Ring-Opening Polymerization of Lactide | Coordination-Insertion or Activated Monomer | Combined kinetic and theoretical modeling | nih.govacs.org |

| Urethane Formation (Isocyanate/Polyol) | Insertion Mechanism (via Zr-alcoholate intermediate) | Mechanistic studies | turkchem.net |

| Oxidative Oligomerization of Olefins | Free-Radical Autoxidation | Comparison to known mechanisms | bcrec.id |

These computational and theoretical models are vital for the rational design of improved catalysts, allowing researchers to understand structure-activity relationships and optimize reaction conditions for industrial applications. ethz.ch

Broader Contexts and Future Research Directions

Comparative Studies with Other Zirconium Carboxylate Complexes

The performance of zirconium 2-ethylhexanoate (B8288628) is often benchmarked against other zirconium carboxylate complexes, particularly in its primary role as a drier or siccative in coatings. The choice of the carboxylate ligand significantly influences the physical and chemical properties of the complex, such as solubility, catalytic activity, and performance under various conditions.

Synthetic acids like 2-ethylhexanoic acid (octoate), neodecanoic acid, and isononanoic acid are often preferred over naturally derived acids (like naphthenic acid) because they yield products with lower odor, higher possible metal content, and more consistent quality. durachem.com Zirconium 2-ethylhexanoate has historically been a key lead-free alternative drier in paints and coatings. durachem.com It functions as a "through drier," ensuring that the coating cures uniformly throughout the film, not just at the surface. durachem.com This is achieved by forming oxygen-metal-oxygen bridges that cross-link the fatty acid chains of the resin. durachem.com

A direct comparison can be made with zirconium neodecanoate, another widely used synthetic carboxylate complex. Both are employed as secondary driers, often in conjunction with primary driers like cobalt carboxylates, to enhance the through-drying of auto-oxidative systems like alkyd resins. umicore.comumicore.com The properties can vary based on the specific formulation, including metal content and the solvent used. For instance, different commercial grades of zirconium neodecanoate are available with varying zirconium content and viscosity, designed for specific coating applications. umicore.comumicore.com While zirconium 2-ethylhexanoate is effective, there is a market for 2-EHA-free alternatives like zirconium neodecanoate, driven by specific formulation requirements and regional regulations. umicore.comumicore.com

The table below outlines a comparison of technical specifications for different commercial zirconium carboxylate driers.

| Property | Zirconium Neodecanoate (VALIREX Zr 12 Neo PR D60) | Zirconium Neodecanoate (VALIREX Zr 18 Neo PR D60) |

| Physical Appearance | Liquid | Liquid |

| Color | Yellow | Yellow |

| Metal Content | 12% Zirconium | 18% Zirconium |

| Solvent | Dearomatized hydrocarbon | Dearomatized hydrocarbon |

| Viscosity @ 25°C (dPa.s) | 0.5 | 15 |

| Specific Weight ( kg/m ³) | 980-1020 | 1120-1180 |

| Data sourced from Umicore technical specifications. umicore.comumicore.com |

Research also shows that the steric properties of the carboxylate ligand's hydrocarbon group can alter the structure of the resulting zirconium clusters, which in turn affects their properties and catalytic activity. mdpi.com This highlights that even subtle changes in the ligand, such as moving from 2-ethylhexanoate to other aliphatic acids, can have a significant impact on the complex's final structure and function, necessitating further study. mdpi.com

Ligand Design and Tuning for Enhanced Reactivity and Selectivity

The design and modification of the ligands attached to the zirconium center are critical for tuning the complex's reactivity and selectivity for specific catalytic applications. Zirconium 2-ethylhexanoate itself is a product of this principle, where the 2-ethylhexanoate ligand imparts excellent solubility in organic media, a key feature for its use in paints, coatings, and polymerization catalysis. joinedfortunechemical.com

A significant area of research is the development of zirconium-based catalysts for the ring-opening polymerization (ROP) of lactides to produce polylactic acid (PLA), a biodegradable plastic. acs.org While tin(II) bis(2-ethylhexanoate) has been a benchmark catalyst, zirconium-based systems are being developed as robust, highly active, and controllable alternatives. acs.org In one study, a zwitterionic zirconium amine tris(phenolate) complex initially showed high activity for lactide polymerization but had poor solubility in relevant industrial solvents. acs.org This limitation was overcome by formulating the complex, demonstrating how ligand environment and formulation can be tuned to meet the demands of an industrial process. acs.org This zirconium-based system achieved catalyst turnover frequencies of at least 56,000 h⁻¹ and was comparable in activity to the tin-based incumbent. acs.org

Further research emphasizes that electronic and steric factors of the ligands are pivotal in determining the structure, properties, and catalytic activity of both single-nucleus (mononuclear) and multi-nucleus (polynuclear) zirconium complexes. mdpi.com For example, in carboxylation reactions, the reactivity of zirconium-alkyl complexes is highly dependent on the surrounding ligands. Cationic complexes like Cp₂ZrMe(C₆D₅Cl)⁺ react with CO₂ over 10,000 times faster than the neutral Cp₂ZrMe₂ complex, showcasing a dramatic electronic effect of the ligand environment on reactivity. acs.org The mechanism involves the activation of CO₂ through interactions with the zirconium center, a process that is finely tuned by the ligands. acs.org This fundamental understanding is crucial for designing next-generation catalysts where specific ligands are engineered to enhance performance for reactions like polymerization, hydroamination, and olefin metathesis. chemelynesppecialities.com

Development of Sustainable Zirconium-Based Chemical Processes

There is a growing emphasis on developing "green" or sustainable chemical processes, and the synthesis and application of zirconium carboxylates are part of this trend. Research is focused on creating methods that are more environmentally friendly, reduce waste, and use safer materials.

One promising approach is the use of mechanochemical synthesis. A solid-state reaction between zirconium tetrachloride (ZrCl₄) and a sodium carboxylate can produce zirconium tetracarboxylate. mdpi.com This method is considered attractive from a green chemistry perspective because it avoids the use of bulk solvents and the hindered mobility of reactants in the solid state can prevent the formation of polynuclear byproducts, leading to a purer final product. mdpi.com Another method involves reacting ZrCl₄ with an organic acid chloride, which yields the desired zirconium carboxylate and an organic acid chloride, the latter being a valuable chemical intermediate, thus improving the atom economy of the process. mdpi.com

Another aspect of sustainability involves ensuring the final products derived from these zirconium compounds are safe and free from harmful contaminants. For example, zirconium oxide (ZrO₂) nanoparticles can be synthesized from zirconium carboxylate precursors. researchgate.net A key goal in this area is to produce ZrO₂ that is free of Technologically Enhanced Naturally Occurring Radioactive Materials (TENORM). researchgate.net Research has demonstrated a synthesis pathway involving the precipitation of zirconium hydroxide (B78521) from a solution and subsequent calcination, which yields high-purity ZrO₂ with very low radioactivity (0.031 Bq/g), well below the maximum safety standard of 1 Bq/g. researchgate.net

Furthermore, zirconium 2-ethylhexanoate is a key component in developing more sustainable materials like poly(lactic acid) (PLA). As an efficient catalyst for PLA production, it facilitates the use of renewable, bio-based feedstocks as an alternative to traditional petrochemical-derived plastics. acs.org The development of highly active zirconium catalysts that can be used at very low concentrations (as low as 8-12 ppm) further enhances the sustainability of the process by minimizing metal residue in the final polymer product. acs.org

Emerging Applications in Novel Material Architectures

The role of zirconium 2-ethylhexanoate and related carboxylates is expanding from traditional uses into the creation of advanced materials with novel architectures and functionalities. These applications leverage the compound's ability to act as a catalyst, cross-linking agent, and a precursor for inorganic materials. joinedfortunechemical.commultichemexports.com

In the field of polymer science, zirconium 2-ethylhexanoate is a versatile catalyst for producing polymers with controlled structures and molecular weights. chemelynesppecialities.com This control is essential for developing advanced materials with tailored properties. Its catalytic activity is not limited to PLA but extends to other synthetic polymers and polyolefins. joinedfortunechemical.com

A significant emerging application is its use as a precursor for the synthesis of zirconium oxide (ZrO₂) nanomaterials. researchgate.net By carefully controlling the decomposition of zirconium carboxylate precursors, including 2-ethylhexanoate, researchers can produce zirconia powders at relatively low temperatures (<450°C). researchgate.net The properties of the resulting ZrO₂ nanoparticles, such as their specific surface area and crystal structure (e.g., monoclinic), can be influenced by the choice of the carboxylate precursor and the calcination temperature. researchgate.net These nanomaterials have potential applications in catalysis, electronics, and biomedicine. For instance, ZrO₂ nanoparticles synthesized using green methods have shown potential as antioxidant and cytotoxic agents for cancer therapy research. researchgate.net

Beyond nanoparticles, zirconium carboxylates are fundamental building blocks for creating Metal-Organic Frameworks (MOFs). Zirconium-based MOFs are known for their high stability. The clustering process of zirconium ions with carboxylate ligands, such as in acidic conditions, can form polynuclear entities like hexamers and pentamers. nih.gov These clusters, like [Zr₆(O)₄(OH)₄(OOC)₁₂], often serve as the secondary building units (SBUs) that are linked together to form the porous architecture of the MOF. nih.gov The ability to control the formation of these zirconium-carboxylate clusters is key to designing MOFs with specific pore sizes and chemical environments for applications in gas storage, separation, and catalysis.

Q & A

Q. What are the established methods for synthesizing zirconium 2-ethylhexanoate, and how can reaction conditions be optimized for purity?

Zirconium 2-ethylhexanoate is typically synthesized via a metathesis reaction between zirconium salts (e.g., zirconium oxychloride) and 2-ethylhexanoic acid. Key parameters include stoichiometric ratios, solvent selection (e.g., toluene or xylene), and temperature control (80–120°C). Optimization involves monitoring pH to avoid hydrolysis of zirconium intermediates and employing inert atmospheres to prevent oxidation. Purity is enhanced by post-synthesis purification steps, such as vacuum distillation or recrystallization .

Q. How do researchers characterize the purity and structural integrity of zirconium 2-ethylhexanoate complexes?

Common techniques include:

- FTIR Spectroscopy : To confirm carboxylate coordination (absorption bands at ~1540 cm⁻¹ for asymmetric COO⁻ stretching).

- NMR Spectroscopy : ¹H and ¹³C NMR for verifying ligand integrity and metal-ligand interactions.

- Elemental Analysis : Quantifying Zr content via ICP-OES or EDX to validate stoichiometry.

- Thermogravimetric Analysis (TGA) : Assessing thermal stability and decomposition profiles .

Analytical certificates (CoA) should accompany commercial samples to verify purity ≥99% .

Q. What analytical techniques are recommended for quantifying 2-ethylhexanoic acid in reaction mixtures containing zirconium complexes?

Gas chromatography (GC) with flame ionization detection (FID) is standard, using capillary columns (e.g., DB-5MS) and internal standards (e.g., heptadecane) for calibration. High-performance liquid chromatography (HPLC) with UV detection at 210 nm is alternative for thermally labile samples. Sample preparation often involves acidification and liquid-liquid extraction to isolate the free acid from zirconium complexes .

Q. What safety protocols are essential when handling zirconium 2-ethylhexanoate in laboratory settings?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (R36/37/38 hazard classification).

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent moisture-induced degradation.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported catalytic efficiencies of zirconium 2-ethylhexanoate across different studies?

Contradictions often arise from variations in:

- Reaction Media : Polar vs. non-polar solvents alter ligand coordination and catalytic activity.

- Substrate Accessibility : Homogeneous vs. heterogeneous catalyst dispersion (e.g., via dynamic light scattering).

- Kinetic Studies : Perform time-resolved in situ FTIR or Raman spectroscopy to track intermediate formation.

Controlled benchmarking using standardized substrates (e.g., esterification of acetic acid with ethanol) can isolate catalyst performance variables .

Q. How do environmental factors influence the degradation pathways of zirconium 2-ethylhexanoate in aquatic systems?

Degradation mechanisms depend on:

- pH : Acidic conditions promote hydrolysis to Zr(OH)₄ and 2-ethylhexanoic acid (pKa ~4.7).

- Microbial Activity : Aerobic biodegradation studies show partial mineralization to CO₂ and H₂O, with half-lives of 10–30 days in freshwater.

- Light Exposure : UV radiation accelerates photolytic cleavage of Zr-O bonds.

Ecotoxicity assays (e.g., Daphnia magna immobilization tests) are critical for assessing environmental risks .

Q. What methodologies assess the leaching potential and long-term stability of zirconium 2-ethylhexanoate in polymer matrices?

- Accelerated Aging Tests : Expose polymer composites to elevated temperatures (e.g., 60°C) and humidity (85% RH) for 1,000+ hours, followed by ICP-MS analysis of leached Zr.

- Diffusion Modeling : Apply Fick’s second law to predict migration rates through polymer membranes.

- Mechanical Testing : Monitor tensile strength retention to correlate stability with material performance .

Q. How can researchers design experiments to differentiate between homogeneous and heterogeneous catalytic mechanisms in zirconium 2-ethylhexanoate-mediated reactions?

- Mercury Poisoning Test : Introduce Hg(0) to deactivate heterogeneous catalysts via amalgamation.

- Dynamic Light Scattering (DLS) : Measure particle size distribution to detect colloidal Zr species.

- Hot Filtration : Remove catalyst mid-reaction; continued activity indicates leaching of active species.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to infer mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.